
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide: is a synthetic organic compound that belongs to the class of naphthamide derivatives. This compound is characterized by the presence of a naphthalene ring system attached to a pyrimidine moiety through an ethyl linker. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide typically involves the following steps:
Formation of the pyrimidine moiety: This can be achieved by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the ethyl linker: The ethyl linker can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the naphthamide structure: The final step involves the coupling of the pyrimidine-ethyl intermediate with a naphthalene derivative, typically through amide bond formation using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group on the pyrimidine ring, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The ethyl linker and naphthalene ring system play crucial roles in enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-benzamide
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-anthramide
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-quinolamide
Uniqueness
Compared to similar compounds, N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide exhibits unique structural features, such as the presence of a naphthalene ring system, which enhances its stability and reactivity. Additionally, the specific positioning of the ethyl linker and the pyrimidine moiety contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-10-17(22)21(12-20-13)9-8-19-18(23)16-7-6-14-4-2-3-5-15(14)11-16/h2-7,10-12H,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKIKNQWZUMODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
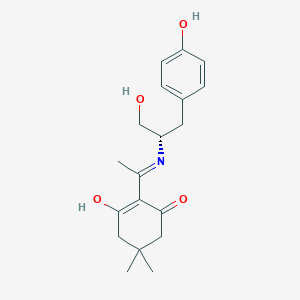
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2434694.png)
![methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2434696.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile](/img/structure/B2434697.png)
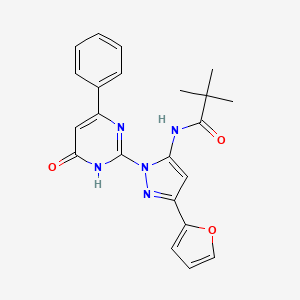
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2434700.png)
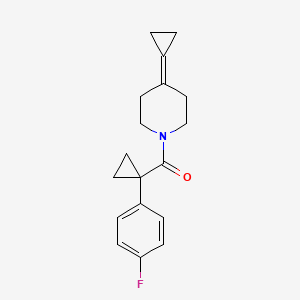
![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)
![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)
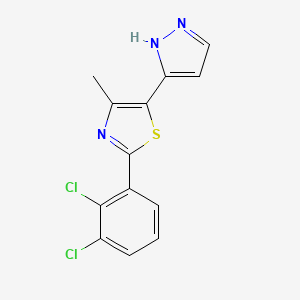
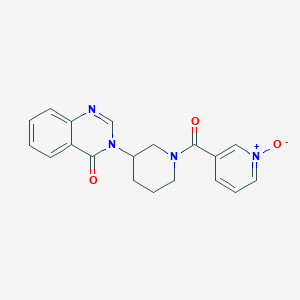
![N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2434713.png)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
